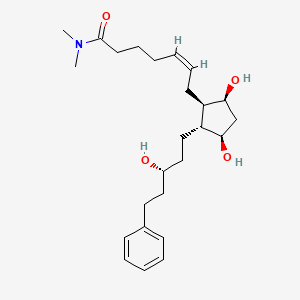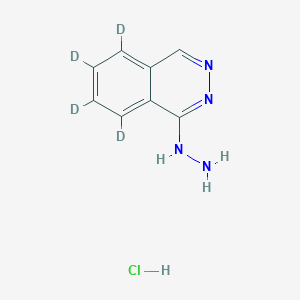![molecular formula C18H25Cl3N2O B10820418 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride is a complex organic compound characterized by its multiple functional groups and chiral centers[_{{{CITATION{{{_1{3,4-dichloro-N-cyclopropyl-N-(1S,2S)-2-(dimethylamino)cyclohexyl ...
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure[{{{CITATION{{{1{3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl ...](https://www.benchchem.com/zh/product/b10820418). The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29)[{{{CITATION{{{_1{3,4-dichloro-N-cyclopropyl-N-(1S,2S)-2-(dimethylamino)cyclohexyl ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions could yield amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound could be investigated for its potential therapeutic properties. It might be used as a lead compound in drug discovery, particularly for conditions involving inflammation or pain.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it valuable in various manufacturing processes.
作用机制
The mechanism by which 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar Compounds
Some similar compounds to 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride include:
3,4-dichloro-N-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
3,4-dichloro-N-cyclopropyl-N-[(1S,2R)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
3,4-dichloro-N-cyclopropyl-N-[(1R,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both chloro and dimethylamino groups. These features contribute to its distinct chemical and biological properties compared to its similar counterparts.
属性
分子式 |
C18H25Cl3N2O |
|---|---|
分子量 |
391.8 g/mol |
IUPAC 名称 |
3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(2)16-5-3-4-6-17(16)22(13-8-9-13)18(23)12-7-10-14(19)15(20)11-12;/h7,10-11,13,16-17H,3-6,8-9H2,1-2H3;1H/t16-,17-;/m0./s1 |
InChI 键 |
UZXXFHAOKPBLKJ-QJHJCNPRSA-N |
手性 SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
规范 SMILES |
CN(C)C1CCCCC1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)


![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)




![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)

